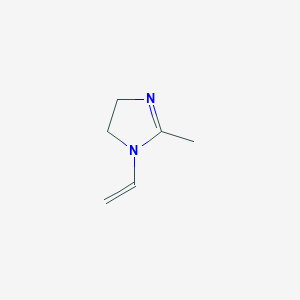

4,5-Dihydro-2-methyl-1-vinyl-1H-imidazole

Descripción

Propiedades

IUPAC Name |

1-ethenyl-2-methyl-4,5-dihydroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-3-8-5-4-7-6(8)2/h3H,1,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDSAXHBDVIUOGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCN1C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80152339 | |

| Record name | 4,5-Dihydro-2-methyl-1-vinyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192-59-2 | |

| Record name | 1-Ethenyl-4,5-dihydro-2-methyl-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1192-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dihydro-2-methyl-1-vinyl-1H-imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dihydro-2-methyl-1-vinyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydro-2-methyl-1-vinyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-2-methyl-1-vinyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methylimidazole with acetylene derivatives under catalytic conditions. The reaction is often facilitated by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

4,5-Dihydro-2-methyl-1-vinyl-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form corresponding epoxides or aldehydes.

Reduction: The imidazole ring can be reduced to form saturated imidazoline derivatives.

Substitution: The vinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazoles.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.

Substitution: Nucleophiles such as amines or thiols can react with the vinyl group under basic conditions.

Major Products Formed

Oxidation: Epoxides, aldehydes

Reduction: Imidazoline derivatives

Substitution: Substituted imidazoles with various functional groups

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Chemistry:

- Building Block: Used in synthesizing complex organic molecules.

- Coordination Chemistry: Acts as a ligand due to its ability to coordinate with metal ions.

2. Biology:

- Enzyme Inhibition: Investigated for potential as an enzyme inhibitor, interacting with biological macromolecules.

- Pharmacological Properties: Explored for antimicrobial and anticancer activities.

3. Materials Science:

- Advanced Materials Development: Utilized in creating polymers and catalysts due to its structural features .

Pharmacological Properties

Research indicates that this compound exhibits notable pharmacological activities:

- Antimicrobial Activity: Demonstrated significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli.

- Anticancer Potential: Investigated as a potential epidermal growth factor receptor (EGFR) inhibitor, showing promise in inducing cell cycle arrest and apoptosis in cancer cells .

Case Studies

Antimicrobial Studies:

A study evaluated several vinyl-substituted imidazoles for their antimicrobial properties. Results indicated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with notable antitrichomonal effects observed in murine models.

Anticancer Research:

In another investigation focusing on imidazole derivatives as potential anticancer agents, compounds were tested against MDA-MB-231 breast cancer cells. Specific derivatives of this compound were found to elevate reactive oxygen species (ROS) levels significantly, leading to increased cell death and cell cycle arrest at sub-G1 phases .

Mecanismo De Acción

The mechanism of action of 4,5-Dihydro-2-methyl-1-vinyl-1H-imidazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The vinyl group allows for covalent bonding with nucleophilic sites, while the imidazole ring can participate in hydrogen bonding and π-π interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between the target compound and analogs:

Reactivity and Stability

- Vinyl Group : The target compound’s vinyl group may undergo addition reactions (e.g., with electrophiles) or polymerization, contrasting with nitro groups (reducible to amines) or thioethers (oxidizable to sulfones) .

- Salt Forms : Hydroiodide derivatives (e.g., ) exhibit higher solubility in polar solvents, whereas neutral analogs like the target compound may require organic solvents .

Actividad Biológica

4,5-Dihydro-2-methyl-1-vinyl-1H-imidazole (CAS No. 1192-59-2) is a heterocyclic compound belonging to the imidazole family, recognized for its diverse applications in pharmaceuticals and materials science. This article explores its biological activity, mechanisms of action, and related research findings.

Chemical Structure:

- IUPAC Name: 1-ethenyl-2-methyl-4,5-dihydroimidazole

- Molecular Formula: C6H10N2

- Molecular Weight: 110.16 g/mol

Synthesis Methods:

The synthesis of this compound typically involves the cyclization of 2-methylimidazole with acetylene derivatives under catalytic conditions. Common methods include:

- Reaction with potassium carbonate in dimethylformamide (DMF) at elevated temperatures.

- Continuous flow processes for industrial production to enhance yield and purity .

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. Key mechanisms include:

- Enzyme Inhibition: The compound can bind to enzymes or receptors, modulating their activity through covalent bonding at nucleophilic sites due to the presence of the vinyl group .

- Hydrogen Bonding and π-π Interactions: The imidazole ring facilitates interactions that influence biochemical pathways, potentially leading to therapeutic effects.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological activities:

- Antimicrobial Activity: Studies have shown that vinyl-substituted imidazoles can possess significant antibacterial and antitrichomonal properties. For instance, derivatives have been tested for their efficacy against specific pathogens in vivo .

- Anticancer Potential: Certain imidazole derivatives have been explored as epidermal growth factor receptor (EGFR) inhibitors, showing promise in targeting cancer cells by inducing cell cycle arrest and apoptosis through mitochondrial pathways .

Antimicrobial Studies

A study evaluated several vinyl-substituted imidazoles, including this compound, for their antimicrobial properties. The results indicated:

- Significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

- Notable antitrichomonal effects observed in murine models .

Anticancer Research

In another investigation focusing on imidazole derivatives as potential anticancer agents:

- Compounds were tested against MDA-MB-231 breast cancer cells.

- Results demonstrated that specific derivatives could elevate reactive oxygen species (ROS) levels, leading to increased cell death and cell cycle arrest at sub-G1 phases .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Methylimidazole | Lacks vinyl group | Limited reactivity |

| 1-Vinylimidazole | Contains vinyl group but lacks dihydro structure | Moderate antimicrobial properties |

| 4,5-Dihydroimidazole | Lacks both methyl and vinyl groups | Distinct properties; less biological activity |

| 4,5-Dihydro-2-methyl-1-vinyl | Unique structure with both vinyl and methyl groups | Significant antimicrobial and anticancer potential |

Q & A

Q. What are the optimal synthetic routes for 4,5-Dihydro-2-methyl-1-vinyl-1H-imidazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of imidazole derivatives like this compound typically involves cyclization reactions. Two prominent approaches are:

- Base-Promoted Cyclization : A base (e.g., KOH or NaOH) facilitates the formation of the imidazole ring from amidines and ketones under mild conditions. This method avoids transition metals and is scalable for spiro-fused derivatives .

- Cyclization of Amido-Nitriles : Nickel-catalyzed addition to nitriles, followed by proto-demetallation and dehydrative cyclization, enables precise control over functional group compatibility (e.g., aryl halides) .

Key Parameters :

| Method | Catalyst/Base | Temperature | Yield Range | Purity Control |

|---|---|---|---|---|

| Base-promoted | KOH | 25–80°C | 60–85% | Recrystallization, column chromatography |

| Metal-catalyzed | Ni(acac)₂ | 50–100°C | 70–90% | Vacuum distillation, HPLC |

| Optimizing solvent polarity (e.g., ethanol vs. DMF) and reaction time minimizes byproducts like unreacted nitriles or oligomers. |

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

- Methodological Answer :

- X-ray Diffraction (XRD) : Single-crystal XRD (using SHELX software ) resolves bond lengths, angles, and stereochemistry. For example, monoclinic crystal systems (space group P21/n) with unit cell parameters (a = 7.5 Å, b = 29.03 Å) confirm the imidazole ring geometry .

- NMR Spectroscopy : and NMR identify substituent effects (e.g., vinyl protons at δ 5.2–5.8 ppm and methyl groups at δ 2.1–2.5 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 191.1867 for C₉H₉N₃O₂ derivatives) .

Advanced Research Questions

Q. How can computational tools predict synthetic pathways for novel imidazole derivatives?

- Methodological Answer : AI-driven retrosynthesis platforms (e.g., PubChem’s Template_relevance models) leverage databases like Reaxys and Pistachio to propose one-step routes. For example:

- Step 1 : Input target structure into the tool to generate precursor candidates.

- Step 2 : Score precursors based on feasibility (e.g., commercial availability, reaction plausibility >0.01) .

Case Study : A nickel-catalyzed pathway for 2-hydrazinyl derivatives was prioritized due to its high predicted yield (85%) and low side-product risk.

Q. How do substituents at the 2-position influence pharmacological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- Electron-Withdrawing Groups (e.g., -NO₂ in 2-(3-nitrophenyl) derivatives): Enhance antimicrobial activity by increasing electrophilicity .

- Hydrophobic Groups (e.g., undecyl chains): Improve membrane penetration in anticancer assays .

Biological Assay Data :

| Derivative | Substituent (R) | IC₅₀ (Antimicrobial) | IC₅₀ (Cancer Cell Line) |

|---|---|---|---|

| R = -NO₂ | 3-nitrophenyl | 12 µM | >100 µM |

| R = -C₁₁H₂₃ | undecyl | 45 µM | 8 µM |

Q. How to resolve contradictions in reported biological activities of imidazole derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

- Cross-Validation : Re-test compounds using standardized protocols (e.g., CLSI guidelines for antimicrobial tests).

- Purity Assessment : Use HPLC (>98% purity) to exclude confounding effects from byproducts .

- Substituent-Specific Analysis : Compare activities of derivatives with identical R-groups but differing stereochemistry .

Q. What mechanistic insights explain the cyclization pathways for imidazole ring formation?

- Methodological Answer :

- Base-Promoted Mechanism : Deprotonation of the amidine nitrogen initiates nucleophilic attack on the ketone, followed by ring closure via intramolecular cyclization (rate-determining step) .

- Metal-Catalyzed Mechanism : Nickel mediates nitrile insertion, forming a metallocycle intermediate that undergoes tautomerization and cyclization .

Kinetic Studies : - Base-promoted reactions exhibit first-order kinetics in ethanol.

- Metal-catalyzed pathways show a rate dependence on [Ni]⁰.⁵.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.